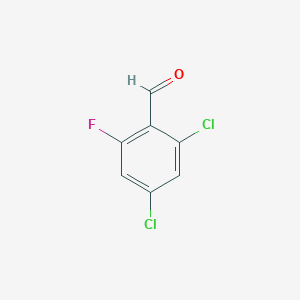

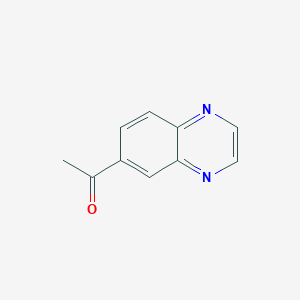

![molecular formula C7H4Br2N2 B1593109 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-33-9](/img/structure/B1593109.png)

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

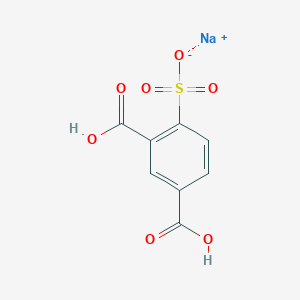

“3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . The presence of bromine atoms at the 3rd and 4th positions of the pyrrolopyridine core is a distinguishing feature of this compound .

Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit potent activities against various targets. For example, they have been reported to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” are characterized by its molecular weight, which is 275.93 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Application 1: Modulation of Arabidopsis Circadian Clock

Specific Scientific Field

This research falls under the field of Plant Physiology and Chronobiology , specifically focusing on the circadian clock of Arabidopsis thaliana (Arabidopsis).

Comprehensive Summary of the Application

The small molecule 3,4-dibromo-7-azaindole (B-AZ) has been found to lengthen the circadian period of Arabidopsis . The circadian clock is a timekeeping system that regulates numerous biological daily rhythms. Despite environmental fluctuations, such as temperature change, the period length of the circadian clock remains relatively constant .

Methods of Application or Experimental Procedures

The researchers used the curated collection of in-house small molecule chemical library (ITbM chemical library) for their study . They found that short-term treatment of B-AZ decreased the expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9) and PRR7 .

Results or Outcomes

Upon B-AZ treatment, the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7, were increased . B-AZ inhibited Casein Kinase 1 family (CK1) that phosphorylates PRR5 and TOC1 for targeted degradation . A docking study and molecular dynamics simulation suggested that B-AZ interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 . The B-AZ-induced period-lengthening effect was attenuated in prr5 toc1 mutants .

Application 2: Organic Semiconductors

Specific Scientific Field

This application falls under the field of Materials Science and Organic Electronics .

Comprehensive Summary of the Application

3,4-Dibromo-7-azaindole has been used as a building block in the synthesis of organic semiconductors . Organic semiconductors are important components in the development of electronic devices such as solar cells and transistors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it typically involves chemical synthesis processes to incorporate 3,4-Dibromo-7-azaindole into the structure of the organic semiconductor .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. However, the use of 3,4-Dibromo-7-azaindole in the synthesis of organic semiconductors is expected to contribute to the performance and efficiency of the resulting electronic devices .

Application 3: Kinase Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Drug Discovery .

Comprehensive Summary of the Application

Azaindole derivatives, such as 3,4-Dibromo-7-azaindole, have been used as kinase inhibitors in drug discovery and innovation . Kinase inhibitors are drugs that inhibit the activity of kinases, enzymes that play key roles in the complex signaling pathways within cells .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it typically involves the use of 3,4-Dibromo-7-azaindole in the synthesis of potential drug candidates, followed by testing their inhibitory effects on kinases .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. However, the use of 3,4-Dibromo-7-azaindole in the design of kinase inhibitors is expected to contribute to the discovery and development of new drugs .

Application 4: Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

This application falls under the field of Materials Science and Optoelectronics .

Comprehensive Summary of the Application

3,4-Dibromo-7-azaindole has been used as a building block in the synthesis of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it typically involves chemical synthesis processes to incorporate 3,4-Dibromo-7-azaindole into the structure of the OLED .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. However, the use of 3,4-Dibromo-7-azaindole in the synthesis of OLEDs is expected to contribute to the performance and efficiency of the resulting electronic devices .

Application 5: Photovoltaic Devices

Specific Scientific Field

This application falls under the field of Materials Science and Solar Energy .

Comprehensive Summary of the Application

3,4-Dibromo-7-azaindole has been used as a building block in the synthesis of organic photovoltaic devices . Organic photovoltaic devices are a type of solar cell that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules, for light absorption and charge transport to produce electricity from sunlight by the photovoltaic effect .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it typically involves chemical synthesis processes to incorporate 3,4-Dibromo-7-azaindole into the structure of the photovoltaic device .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. However, the use of 3,4-Dibromo-7-azaindole in the synthesis of photovoltaic devices is expected to contribute to the performance and efficiency of the resulting solar cells .

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGADLNTUOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646879 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1000340-33-9 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

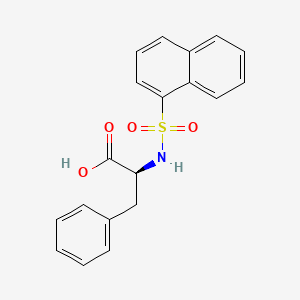

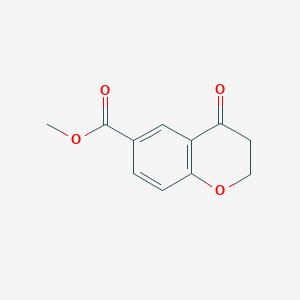

![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)